molecular formula C16H14O3 B1315533 4-Acetoxy-4'-methylbenzophenone CAS No. 93958-35-1

4-Acetoxy-4'-methylbenzophenone

Cat. No.: B1315533
CAS No.: 93958-35-1
M. Wt: 254.28 g/mol
InChI Key: FURWUOAMHSMCQN-UHFFFAOYSA-N
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Description

4-Acetoxy-4’-methylbenzophenone is a synthetic organic compound belonging to the class of benzophenones. It is characterized by the presence of an acetoxy group and a methyl group attached to the benzophenone core. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Acetoxy-4’-methylbenzophenone typically involves the acetylation of 4-hydroxy-4’-methylbenzophenone. One common method includes the reaction of 4-hydroxy-4’-methylbenzophenone with acetic anhydride in the presence of a catalyst such as concentrated sulfuric acid. The reaction is carried out at a temperature of around 50-60°C for about 15 minutes, followed by cooling and recrystallization to obtain the pure product .

Industrial Production Methods: In industrial settings, the production of 4-Acetoxy-4’-methylbenzophenone may involve similar acetylation reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: 4-Acetoxy-4’-methylbenzophenone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The acetoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

4-Acetoxy-4’-methylbenzophenone has several scientific research applications:

Comparison with Similar Compounds

    4-Hydroxy-4’-methylbenzophenone: This compound is a precursor in the synthesis of 4-Acetoxy-4’-methylbenzophenone.

    4-Methylbenzophenone: Shares structural similarities but lacks the acetoxy group.

    Benzophenone: The parent compound of the benzophenone class, used widely in various applications.

Uniqueness: 4-Acetoxy-4’-methylbenzophenone is unique due to the presence of both an acetoxy and a methyl group, which confer specific chemical and biological properties. Its ability to act as a photoinitiator and its potential therapeutic applications distinguish it from other benzophenone derivatives .

Properties

IUPAC Name

[4-(4-methylbenzoyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O3/c1-11-3-5-13(6-4-11)16(18)14-7-9-15(10-8-14)19-12(2)17/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FURWUOAMHSMCQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70519154
Record name 4-(4-Methylbenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70519154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93958-35-1
Record name 4-(4-Methylbenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70519154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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